Synthesis and Characterization of 1-Chloro-1,2,2-Trifluoroethane (HCFC-133): A Comprehensive Technical Guide
Synthesis and Characterization of 1-Chloro-1,2,2-Trifluoroethane (HCFC-133): A Comprehensive Technical Guide
Introduction and Chemical Identity
1-Chloro-1,2,2-trifluoroethane, universally designated as HCFC-133 (CAS: 431-07-2), is a specialized hydrochlorofluorocarbon with the molecular formula C2H2ClF3 [1]. It serves as a highly valuable intermediate in the synthesis of fluorinated building blocks for advanced pharmaceuticals, agrochemicals, and next-generation refrigerants. Unlike its more common isomer HCFC-133a (1-chloro-2,2,2-trifluoroethane), HCFC-133 features a unique asymmetric halogen distribution ( CHClF−CHF2 )[2]. This specific structural motif imparts distinct reactivity profiles, particularly in controlled dehydrohalogenation reactions used to synthesize complex fluoroalkenes.
Mechanistic Pathways for Synthesis
The synthesis of HCFC-133 requires precise thermodynamic and kinetic control over sequential dehalogenation or hydrogenation to prevent complete reduction to trifluoroethane.
Reductive Dechlorination of CFC-113
The most thoroughly documented pathway for generating HCFC-133 is the stepwise reductive dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113)[3]. This mechanism is highly relevant in both engineered chemical synthesis and environmental bioremediation[4].
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Step 1: CFC-113 undergoes initial hydrogenolysis to yield 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a)[3].
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Step 2: HCFC-123a is further reductively dechlorinated to yield HCFC-133 as a temporal intermediate, alongside its isomer HCFC-133b[4].
Hydrometalation of Chlorotrifluoroethylene (CTFE)
An alternative, highly regioselective synthetic route involves the direct reduction of chlorotrifluoroethylene (CTFE) using transition metal hydrides[5]. For instance, tetracarbonylhydridocobalt ( HCo(CO)4 ) has been empirically shown to reduce CTFE directly to 1-chloro-1,2,2-trifluoroethane[5]. This hydrometalation route offers superior atom economy and avoids the complex isomer mixtures often generated by the bulk reduction of CFC-113.
Reaction pathways for the synthesis and degradation of HCFC-133 from CFC-113.
Experimental Protocols: Self-Validating Synthesis
To ensure reproducibility and high yield, the following protocol details the controlled catalytic transfer hydrogenation of CFC-113 to HCFC-133. This protocol is designed as a self-validating system where the stoichiometric consumption of hydrogen directly dictates the reaction endpoint.
Step-by-Step Methodology: Catalytic Hydrogenolysis of CFC-113
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Causality & Rationale: Palladium on carbon (Pd/C) is selected because it provides the necessary surface area and specific electronic environment to facilitate the cleavage of the weaker C−Cl bonds while preserving the significantly stronger C−F bonds.
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Reagents: CFC-113 (1.0 equiv), Sodium acetate (NaOAc, 1.2 equiv), 5% Pd/C (0.05 equiv), Anhydrous Methanol (solvent), Hydrogen gas ( H2 ).
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Procedure:
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Preparation: In a heavy-walled glass Parr reactor, suspend the 5% Pd/C catalyst in anhydrous methanol.
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Loading: Add NaOAc and CFC-113 to the suspension. Causality: The NaOAc acts as an acid scavenger to neutralize the HCl byproduct, preventing rapid catalyst poisoning and unwanted side reactions.
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Purging: Seal the reactor and purge the headspace three times with inert Argon, followed by three purges with H2 gas to establish a reactive atmosphere.
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Reaction: Pressurize the reactor to 30 psi with H2 and stir vigorously at 25°C. Monitor the hydrogen uptake continuously. Critical Control: The reaction is highly sensitive to over-reduction; it must be quenched immediately after the consumption of exactly 2.0 equivalents of H2 (indicating the conversion of CFC-113 → HCFC-123a → HCFC-133).
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Isolation: Vent the reactor carefully. Because HCFC-133 has a low boiling point of 20.1°C at 760 mmHg[1], the product must be captured using a dry-ice/acetone cold trap connected directly to the vent line.
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Purification: Purify the trapped liquid via low-temperature fractional distillation to separate HCFC-133 from any unreacted HCFC-123a.
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Analytical Characterization
Rigorous characterization is mandatory to distinguish HCFC-133 from its isomers (e.g., HCFC-133a) and to confirm absolute purity for downstream drug development applications.
Multi-modal characterization workflow for validating HCFC-133 purity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation of the CHClF−CHF2 system.
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1H NMR: The spectrum will exhibit two distinct proton signals. The proton on the C1 carbon ( CHClF ) appears as a complex multiplet due to geminal coupling with fluorine ( 2JHF ) and vicinal coupling with the adjacent fluorine atoms ( 3JHF ) and proton ( 3JHH ). The proton on the C2 carbon ( CHF2 ) appears as a distinct triplet of doublets.
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19F NMR: The 19F spectrum is the most critical diagnostic tool. It shows an ABX or AMX spin system. The single fluorine on C1 couples differently than the two equivalent fluorines on C2, providing a clear, undeniable distinction from the −CF3 group of HCFC-133a (which would appear as a single sharp singlet).
Infrared (IR) Spectroscopy and GC-MS
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IR Spectroscopy: Key vibrational modes include strong C−F stretching frequencies in the 1000–1300 cm−1 region and a distinct C−Cl stretch around 700–750 cm−1 .
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS confirms the molecular weight of approximately 118.48 g/mol [2]. The electron ionization (EI) fragmentation pattern typically shows the loss of a fluorine atom [M−F]+ and a chlorine atom [M−Cl]+ , with the base peak corresponding to the more stable fluorinated carbocation.
Summary of Quantitative Data
| Property / Parameter | Value / Description | Analytical Significance |
| Molecular Weight | 118.48 g/mol | Confirmed via GC-MS molecular ion peak[2]. |
| Boiling Point | 20.1°C at 760 mmHg | Dictates the mandatory use of cold-trap isolation during synthesis[1]. |
| 1H NMR ( CDCl3 ) | ~5.8 ppm ( CHF2 ), ~6.2 ppm ( CHClF ) | Confirms the presence of two distinct proton environments. |
| 19F NMR ( CDCl3 ) | Multiplets for -F and - F2 | Differentiates HCFC-133 from the −CF3 singlet of HCFC-133a. |
| IR Major Peaks | ~1150 cm−1 (C-F), ~720 cm−1 (C-Cl) | Validates functional group integrity. |
Conclusion
The targeted synthesis of 1-chloro-1,2,2-trifluoroethane (HCFC-133) demands stringent control over reductive conditions to prevent the formation of fully dechlorinated byproducts. By leveraging transition-metal catalysis or specific hydrometalation of CTFE, researchers can achieve high-purity yields. Subsequent multi-nuclear NMR and GC-MS characterizations are non-negotiable steps to validate the specific isomeric structure, ensuring its reliability as a synthon in advanced chemical and pharmaceutical development.
References
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Title: Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Implications for Bacterial Detoxification of Chlorinated Ethenes Source: Environmental Science & Technology - ACS Publications URL: [Link]
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Title: Chapter 1: Physical and Chemical Properties of Selected Chlorinated Solvents Source: RSC Books URL: [Link]
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Title: Chemistry of Metal Hydrides. XIV. Insertion Reactions of an Iridium(III) Hydride Source: ResearchGate URL: [Link]
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Title: 1-Chloro-1,2,2-trifluoroethane | C2H2ClF3 | CID 92758 Source: PubChem - NIH URL: [Link]
